molecular formula C7H9ClN2O3S B12684710 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide CAS No. 86264-31-5

4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide

Cat. No.: B12684710
CAS No.: 86264-31-5
M. Wt: 236.68 g/mol
InChI Key: HXERBYOQACRHEP-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide is a chemical compound with the molecular formula C7H9ClN2O3S. It is known for its unique structure, which includes an amino group, a chloro group, a hydroxy group, and a sulphonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The methylation of the sulphonamide group is usually achieved through a reaction with methylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution of the chloro group may result in various substituted derivatives .

Scientific Research Applications

4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

86264-31-5

Molecular Formula

C7H9ClN2O3S

Molecular Weight

236.68 g/mol

IUPAC Name

4-amino-2-chloro-5-hydroxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H9ClN2O3S/c1-10-14(12,13)7-3-6(11)5(9)2-4(7)8/h2-3,10-11H,9H2,1H3

InChI Key

HXERBYOQACRHEP-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C(=C1)O)N)Cl

Origin of Product

United States

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